Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]-
Description
BenchChem offers high-quality Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18N6O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N6O3S/c1-28-21(16-11-23-7-8-24-16)26-27-22(28)32-12-20(29)25-15-10-18-14(9-19(15)30-2)13-5-3-4-6-17(13)31-18/h3-11H,12H2,1-2H3,(H,25,29) |
InChI Key |
HMSZGIABLCEURY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=NC=CN=C5 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]- is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzofuran moiety : Known for its various biological activities.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Thioether linkage : Potentially enhances the compound's stability and bioavailability.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 356.45 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds similar to acetamide derivatives. For instance, benzofuranyl acetic acid amides were synthesized and evaluated for their antifungal activity against Fusarium oxysporum. These compounds exhibited inhibition zones ranging from 28 to 32 mm, outperforming the positive control nystatin, which showed a 23 mm inhibition zone .
Table 1: Antifungal Activity of Related Compounds
| Compound | Inhibition Zone (mm) | Positive Control (Nystatin) |
|---|---|---|
| Acetamide Derivative A | 30 | 23 |
| Acetamide Derivative B | 32 | 23 |
| Acetamide, N-(2-methoxy...) | TBD | TBD |
Synthesis Methods
The synthesis of acetamide derivatives has been achieved through various methods. A notable approach involves the Sonogashira coupling-cyclization method, which allows for the production of these compounds in gram quantities suitable for biological testing. The synthetic pathway includes:
- Formation of the benzofuran core .
- Amidation reactions to introduce the pyrazinyl-triazole moiety.
- Functionalization at various stages to enhance biological activity.
Study on Benzofuranyl Acetic Acid Amides
In a recent study, researchers synthesized eight new benzofuranyl acetic acid amides and evaluated their biological activity against Fusarium oxysporum. Among these compounds, one exhibited an IC50 value of 0.42 mM, indicating significant antifungal activity . The study concluded that modifications to the benzofuran ring could lead to improved inhibitors.
Evaluation of Antibacterial Activity
While many derivatives showed promise against fungal pathogens, their antibacterial activities were less pronounced. The tested compounds did not demonstrate significant inhibition against Agrobacterium tumefaciens or Pectobacterium carotovorum, suggesting that further structural modifications may be necessary to enhance antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
